
1,3-dithian-5-ol
説明
1,3-Dithian-5-ol is a cyclic dithiolane compound that has been studied for its various applications in scientific research. It is a colorless liquid that is soluble in both water and organic solvents. It is also known as 1,3-Dithiane-5-ol, 5-Hydroxy-1,3-dithiane, and 5-Oxo-1,3-dithiane. This compound has been studied for its potential applications in organic synthesis, drug design, and biochemistry.
科学的研究の応用
Ring Contractions and Stereospecific Reactions
1,3-Dithian-5-ols are known for undergoing stereospecific reactions. For instance, they react with phosphorus oxychloride in pyridine to yield 4-chloromethyl-1,3-dithiolans, which readily hydrolyze to 4-hydroxymethyl-1,3-dithiolans. This behavior demonstrates the compound's potential in synthetic organic chemistry, particularly in ring contraction processes (Atkinson et al., 1967).
Umpolung-Based Strategies in Organic Synthesis
1,3-Dithiane is integral to umpolung-based strategies, serving as an acyl anion equivalent in organic synthesis. Its general accessibility and reactivity have led to its widespread application in the synthesis of complex natural and unnatural products (Smith & Adams, 2004).
Gas Phase Chemistry
In the gas phase, the chemistry of 1,3-dithianes differs considerably from solution-phase chemistry. For example, in the presence of anionic bases, 1,3-dithiane undergoes elimination reactions giving thiolates, highlighting its unique reactivity under different conditions (Bartmess et al., 1981).
Conformational Behavior and Salt Effects
Studies on 1,3-dioxanes, closely related to 1,3-dithianes, have revealed the impact of salt effects on their conformational behavior. This understanding aids in the study of fundamental phenomena like electrostatic interactions and stereoelectronic effects, which can be extrapolated to 1,3-dithianes (Juaristi et al., 2003).
Novel Reactions in Carbohydrate Chemistry
1,3-Dithiane derivatives of sugars show unique behaviors, such as forming 1,4-dithiepins through novel mechanisms involving ring expansion and intramolecular relays. This illustrates their potential in carbohydrate chemistry and synthetic pathways (Waddell et al., 1993).
Polymeric 1,3-Dithiane Reagents
Polymeric reagents based on 1,3-dithiane have been developed for the synthesis of aldehydes from alkyl halides. These reagents demonstrate 1,3-dithiane's applicability in supported organic synthesis and combinatorial chemistry (Bertini et al., 2005).
Synthesis of Enantiopure α-Hydroxyaldehydes
Chiral 1-(1,3-dithian-2-yl) prop-2-en-1-ols, derived from 1,3-dithiane, have been used for the synthesis of enantiopure α-hydroxyaldehydes. This highlights the role of 1,3-dithianes in asymmetric synthesis and chiral chemistry (Akehi et al., 2015).
Applications in Complex Molecular Architectures
1,4-Dithianes, related to 1,3-dithianes, are used in the controlled synthesis of carbon–carbon bonds and complex molecular architectures, showcasing the broader utility of dithiane chemistry in organic synthesis (Ryckaert et al., 2023).
特性
IUPAC Name |
1,3-dithian-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2/c5-4-1-6-3-7-2-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPTZSUMVDYELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSCS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301465 | |
| Record name | 1,3-dithian-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89876-00-6 | |
| Record name | 1,3-Dithian-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89876-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 143599 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089876006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC143599 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dithian-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6597714.png)
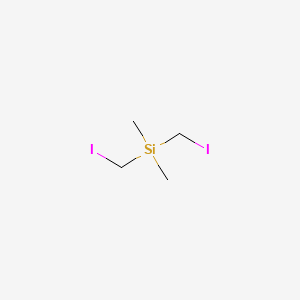
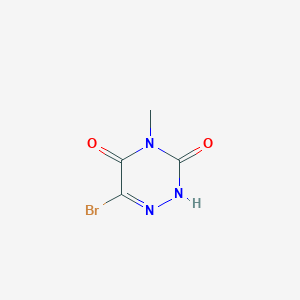

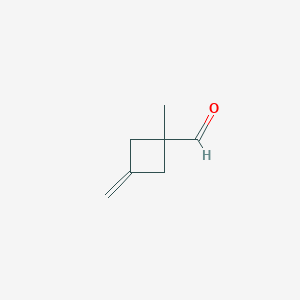
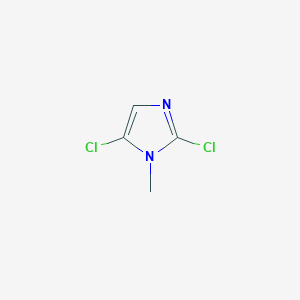

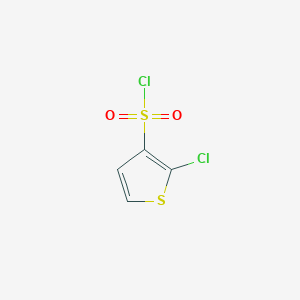
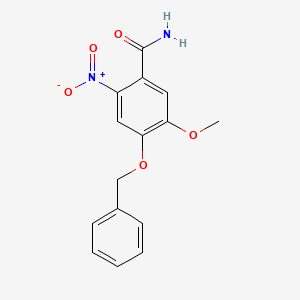

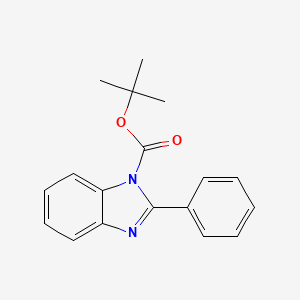

![3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B6597802.png)
